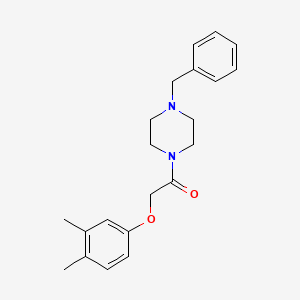

1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone

Description

1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a synthetic compound featuring a benzyl-substituted piperazine moiety linked via an ethanone bridge to a 3,4-dimethylphenoxy group. This structure combines aromatic, heterocyclic, and ketone functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-17-8-9-20(14-18(17)2)25-16-21(24)23-12-10-22(11-13-23)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBYRNZUBXASCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Ether Formation: The final step involves the reaction of the benzylated piperazine with 3,4-dimethylphenol and a suitable alkylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of piperazine compounds exhibit significant activity as antidepressants and anxiolytics. Specifically, 1-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone has been investigated for its potential effects on serotonin and dopamine receptors, which are crucial in mood regulation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed enhanced binding affinity to serotonin receptors, suggesting potential antidepressant effects .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for treating inflammatory disorders. Research has shown that piperazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Case Study : In preclinical trials, piperazine-based compounds have been shown to reduce inflammation markers in animal models of arthritis . This suggests that this compound could be further explored for similar therapeutic effects.

Anticancer Activity

Emerging studies indicate that compounds with a piperazine backbone may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves modulation of cell signaling pathways related to cell survival and proliferation.

- Case Study : Research published in Cancer Letters highlighted that certain piperazine derivatives were effective in inhibiting tumor growth in xenograft models . This opens avenues for investigating the anticancer potential of this compound.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity. This compound may act by binding to specific receptors in the central nervous system or by inhibiting certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone ()

- Key Differences: The nitro group (-NO₂) at the 4-position of the piperazine ring replaces the benzyl group in the target compound.

- Implications :

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone ()

- Key Differences : Incorporates a benzodioxolylmethyl group on piperazine and a chloro-methoxyphenyl ketone.

- Chlorine and methoxy substituents on the phenyl ring may modulate receptor binding affinity .

Phenoxy-Ethanone Derivatives in Lignin Model Systems ()

Compounds such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (compound 3 in ) share the ethanone core but differ in substituents:

- Reactivity Comparison: The target compound’s 3,4-dimethylphenoxy group is less electron-rich than the 3,4-dimethoxyphenyl group in compound 3. In alkaline conditions (e.g., KOtBu/tBuOH), ethanone derivatives undergo faster β-O-4 bond cleavage compared to their alcohol counterparts, suggesting that electron-withdrawing groups (e.g., ketones) accelerate degradation .

Thioether and Halogenated Analogs ()

2-Benzylthio-1-(3,4-dimethoxyphenyl)ethanone

- Key Differences : Replaces the piperazine-benzyl group with a benzylthio (-S-benzyl) group.

- Implications: Thioether linkages may confer greater metabolic resistance but lower solubility compared to amine-based linkages.

2-(p-Chlorobenzyl)thio-1-(3,4-dimethoxyphenyl)ethanone

- Key Differences : Adds a para-chloro substituent to the benzylthio group.

Pharmacologically Active Piperazine Derivatives ()

While direct activity data for the target compound are unavailable, structurally related piperazine-ethanone hybrids have shown promise:

- Anti-Allergic Activity: Compounds like dichotomine B () and its glucosides exhibit anti-allergic effects in RBL-2H3 cell assays, suggesting that piperazine-phenoxy scaffolds may modulate immune responses .

- Binding Affinity: Analogs such as 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone () highlight the role of aromatic and heterocyclic substituents in targeting specific receptors (e.g., serotonin or dopamine receptors) .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C19H24N2O2

- Molecular Weight: 312.41 g/mol

- IUPAC Name: this compound

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of psychoactive and anti-inflammatory agents.

Pharmacological Effects

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, similar to conventional antidepressants .

- Anti-inflammatory Properties : Studies suggest that compounds containing piperazine moieties can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. Specifically, they may inhibit the activity of chemokines such as MIP-1α and RANTES .

- Neuroprotective Effects : There is emerging evidence that some piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Piperazine Ring : Essential for interaction with neurotransmitter receptors.

- Phenoxy Group : Contributes to lipophilicity and enhances binding affinity to biological targets.

- Dimethyl Substituents : May influence the compound's ability to cross the blood-brain barrier (BBB) and enhance its pharmacokinetic properties.

Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of various piperazine derivatives in rodent models. The results indicated that modifications on the benzyl group significantly affected the efficacy of the compounds. Specifically, this compound demonstrated a notable reduction in depressive behaviors compared to control groups .

Study 2: Anti-inflammatory Action

In vitro studies assessed the anti-inflammatory properties of this compound against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels, suggesting that this compound could be a promising candidate for treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.